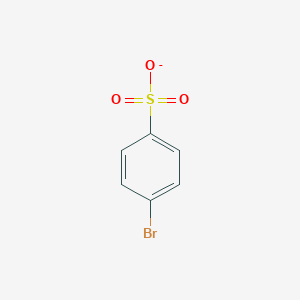

4-Bromobenzenesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrO3S- |

|---|---|

Molecular Weight |

236.07g/mol |

IUPAC Name |

4-bromobenzenesulfonate |

InChI |

InChI=1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |

InChI Key |

PXACTUVBBMDKRW-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 4 Bromobenzenesulfonate

Classical and Conventional Synthetic Routes

Electrophilic Aromatic Sulfonation of Bromobenzene (B47551)

The direct sulfonation of bromobenzene stands as a fundamental method for the preparation of 4-bromobenzenesulfonic acid, the precursor to the sulfonate salt. This reaction is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org

The most common sulfonating agents for this transformation are concentrated sulfuric acid, fuming sulfuric acid (oleum), and sulfur trioxide (SO₃) itself. google.comscispace.comchemistrysteps.com Oleum, a solution of SO₃ in concentrated sulfuric acid, is particularly effective due to the high concentration of the active electrophile, sulfur trioxide. masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org The reaction with fuming sulfuric acid is typically conducted by heating the mixture to produce benzenesulfonic acid and is reversible. libretexts.orglibretexts.orglibretexts.orgbyjus.com The use of sulfur trioxide offers a more direct and often faster sulfonation process. scispace.com To control the highly exothermic nature of the reaction with SO₃, it is often vaporized and diluted with an inert gas like air or nitrogen before being introduced to the aromatic compound. scispace.com

The mechanism of electrophilic aromatic sulfonation involves the attack of the electron-rich aromatic ring of bromobenzene on the electrophilic sulfur atom of sulfur trioxide. libretexts.orglibretexts.orglibretexts.org In the presence of sulfuric acid, sulfur trioxide is protonated to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.com This electrophile is then attacked by the π-electrons of the bromobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. byjus.comnumberanalytics.com This intermediate is positively charged and delocalized over the aromatic ring. The subsequent loss of a proton from the carbon atom bearing the sulfonic acid group by a weak base, such as the HSO₄⁻ ion, restores the aromaticity of the ring and yields the final product, 4-bromobenzenesulfonic acid. masterorganicchemistry.combyjus.com

The bromine atom on the benzene (B151609) ring is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution reactions. wikipedia.org While it withdraws electron density from the ring through its inductive effect, making the reaction slower than that of benzene, its lone pairs of electrons can be donated through resonance, stabilizing the carbocation intermediate when the attack occurs at the ortho and para positions. wikipedia.org Consequently, the sulfonation of bromobenzene predominantly yields the para-substituted product, 4-bromobenzenesulfonic acid, with smaller amounts of the ortho isomer. A study on the sulfonation of bromobenzene with sulfur trioxide in liquid sulfur dioxide found the isomer distribution to be approximately 98.93% para, 0.91% ortho, and 0.15% meta. byu.edu This high regioselectivity for the para isomer simplifies the purification process.

The optimization of reaction conditions is crucial for maximizing the yield of the desired 4-bromobenzenesulfonate and minimizing the formation of byproducts, such as disulfonated compounds. Key parameters to control include temperature, reaction time, and the stoichiometric ratio of reactants.

Table 1: Factors Influencing Sulfonation Reactions

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Increasing temperature generally increases the reaction rate but can also lead to the formation of undesired side products and decreased selectivity. numberanalytics.comnih.gov | Careful temperature control is necessary to balance the rate of reaction with selectivity. For the direct sulfonation of bromobenzene, a temperature range of 80–100°C is often employed. |

| Stoichiometry | The ratio of the sulfonating agent to the aromatic substrate significantly impacts the reaction rate and the extent of sulfonation. numberanalytics.com An excess of the sulfonating agent can lead to the formation of disulfonated byproducts. | Adjusting the concentration of the sulfonating agent and substrate is key to achieving optimal reaction rates and yields. numberanalytics.com |

| Solvent | The choice of solvent can influence the solubility of the reactants, the reaction rate, and the selectivity of the sulfonation process. numberanalytics.com | Selecting a solvent that effectively dissolves both the substrate and the sulfonating agent while minimizing side reactions is important for process efficiency. numberanalytics.com |

Recent advancements in reactor technology, such as the use of microreactors, offer precise control over reaction parameters, leading to improved heat management and reduced side reactions. asiachmical.com

Regioselectivity and Directing Effects of the Bromine Substituent

Hydrolysis of 4-Bromobenzenesulfonyl Chloride

An alternative and widely used method for the synthesis of this compound involves the hydrolysis of 4-bromobenzenesulfonyl chloride. This two-step process begins with the synthesis of the sulfonyl chloride intermediate, followed by its hydrolysis to the corresponding sulfonic acid.

The first step, the formation of 4-bromobenzenesulfonyl chloride, is typically achieved by reacting bromobenzene with chlorosulfonic acid. The subsequent hydrolysis of the sulfonyl chloride can be carried out under either acidic or basic conditions. evitachem.com Basic conditions are often preferred as they generally lead to higher yields due to faster reaction kinetics. The resulting 4-bromobenzenesulfonic acid can then be neutralized with a suitable base to form the desired this compound salt. This method can provide high yields, with reports of up to 88% for the hydrolysis step. Purification of the final product can be achieved through recrystallization from solvent mixtures like ethanol-water.

Two-Step Synthesis Pathway

A prevalent and reliable method for synthesizing this compound is a two-step pathway that begins with bromobenzene. This process involves the initial formation of an intermediate, 4-bromobenzenesulfonyl chloride, which is subsequently hydrolyzed to yield the final product.

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride The first step is the chlorosulfonation of bromobenzene. In this reaction, bromobenzene is treated with chlorosulfonic acid. The bromine atom on the benzene ring directs the incoming sulfonyl chloride group primarily to the para position, resulting in the formation of 4-bromobenzenesulfonyl chloride and hydrochloric acid as a byproduct.

Step 2: Hydrolysis to 4-Bromobenzenesulfonic Acid The intermediate, 4-bromobenzenesulfonyl chloride, is then hydrolyzed to produce 4-bromobenzenesulfonic acid (the acidic form of the sulfonate). This conversion can be performed under either acidic or basic conditions. The resulting sulfonic acid can then be neutralized to obtain the desired this compound salt. A reported yield for the hydrolysis of 4-bromobenzenesulfonyl chloride is approximately 88%.

Influence of Acidic versus Basic Hydrolysis Conditions on Reaction Kinetics and Yields

Acidic Hydrolysis: This method involves using an acid catalyst in an aqueous solution. The acid protonates the carbonyl group, enhancing its electrophilicity and making it more susceptible to attack by the weak nucleophile, water. esisresearch.orgnumberanalytics.com

Basic Hydrolysis (Saponification): In this approach, a base such as sodium hydroxide (B78521) (NaOH) is used. The hydroxide ion (OH-), a strong nucleophile, directly attacks the sulfonyl chloride. esisresearch.org This process is generally faster and leads to the formation of the carboxylate salt. esisresearch.org

Research indicates that basic hydrolysis conditions typically result in faster reaction kinetics and consequently higher product yields compared to acidic hydrolysis. The strong nucleophilic nature of the hydroxide ion facilitates a more rapid and complete conversion of the sulfonyl chloride intermediate. esisresearch.org

| Hydrolysis Condition | Catalyst/Reagent Example | Relative Kinetics | Typical Yield |

| Acidic | Aqueous HCl | Slower | Lower |

| Basic | Aqueous NaOH | Faster | Higher (up to 88% reported) |

Advanced and Emerging Synthetic Techniques

To address the limitations of traditional methods, such as harsh reaction conditions and long reaction times, advanced synthetic techniques are being explored. These include microwave-assisted protocols and the use of novel catalysts like ionic liquids.

Microwave-Assisted Sulfonation Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages for the sulfonation of aromatic compounds. ajgreenchem.comresearchgate.net Unlike conventional heating, microwave energy provides rapid and uniform heating throughout the reaction mixture. ajgreenchem.comresearchgate.net

One of the most significant benefits of microwave-assisted synthesis is the dramatic reduction in reaction time. ajgreenchem.com Conventional sulfonation reactions can take several hours to complete, whereas microwave-assisted protocols can achieve similar or better results in just a few minutes. ajgreenchem.comcem.com For instance, the sulfonation of bromobenzene can be completed in as little as 15 minutes at 150°C under microwave irradiation. This acceleration is attributed to the efficient and direct energy transfer to the reactant molecules, leading to a rapid increase in temperature and reaction rate. researchgate.net

Despite the significant reduction in reaction time, microwave-assisted methods are effective at maintaining high product yields. For the sulfonation of bromobenzene, yields in the range of 80-85% have been reported, which are comparable to those achieved through conventional heating methods that require much longer durations.

| Method | Reaction Time | Temperature | Reported Yield |

| Conventional Heating | 3 to 5 hours ajgreenchem.com | 80–100°C | ~81% |

| Microwave-Assisted | 3 to 5 minutes ajgreenchem.com | 150°C | 80-85% |

Kinetic Improvements and Reaction Time Reduction

Application of Ionic Liquid Catalysts in Sulfonation

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C) and are gaining attention as green catalysts and solvents in chemical synthesis. beilstein-journals.org Their unique properties, such as low volatility, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile and often corrosive acid catalysts. beilstein-journals.org

In the context of sulfonation, Brønsted-acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIM][HSO4]), have been successfully employed. These ILs can act as both the catalyst and the solvent, simplifying the reaction setup and workup procedures. beilstein-journals.org The use of ionic liquids can lead to high catalytic efficiency under mild reaction conditions. rsc.orgscielo.br Furthermore, the immiscibility of some ionic liquids with certain organic solvents facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry. scielo.br

Enhanced Reaction Rates

Ionic liquids have been shown to significantly enhance the reaction rates of sulfonation. njit.edunumberanalytics.com For instance, the presence of thionyl chloride in sulfuric acid has been found to increase the rate of sulfonation of bromobenzene by reacting with the water formed during the reaction, thereby maintaining the concentration of the sulfuric acid. njit.edu The nature of the aromatic compound, temperature, and the concentration of sulfur trioxide are all factors that influence the reaction rate. numberanalytics.com

Mitigation of Corrosivity (B1173158) and Waste Generation

A key advantage of using ionic liquids is the reduction of corrosivity and waste. frontiersin.orgirispublishers.com Unlike conventional methods that use volatile and corrosive agents, certain ionic liquids are non-corrosive and can be recycled, minimizing environmental impact. researchgate.net This approach aligns with the principles of green chemistry by reducing hazardous byproducts. d-nb.info

Specific Examples: 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO₄])

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) is a prime example of an ionic liquid that serves as both a catalyst and a solvent in the sulfonation of bromobenzene. researchgate.netmdpi.com This dual role simplifies the reaction setup and work-up process. researchgate.netresearchgate.net The use of [BMIM][HSO₄] leads to high yields and can be recycled multiple times without a significant loss in activity, making it a cost-effective and sustainable option. researchgate.net

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound opens pathways to a diverse range of chemical structures with various applications.

Preparation of 4-Bromobenzenesulfonic Acid Monohydrate

4-Bromobenzenesulfonic acid monohydrate can be synthesized through the sulfonation of bromobenzene. chemicalbook.combyu.edu One method involves the reaction of bromobenzene with sulfur trioxide in liquid sulfur dioxide. byu.edu Another approach utilizes 1,3-disulfonic acid imidazolium (B1220033) chloride in water at 50°C, which offers a regioselective and green chemistry route to the desired product. chemicalbook.com

Table 1: Synthesis of 4-Bromobenzenesulfonic Acid Monohydrate

| Reactant | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | Sulfur trioxide in liquid sulfur dioxide | -12 to -13°C | Not specified | byu.edu |

Synthesis of 3-Amino-4-bromobenzenesulfonic Acid from Benzene Precursors

The synthesis of 3-amino-4-bromobenzenesulfonic acid from benzene is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A common strategy involves the initial bromination of benzene, followed by nitration, sulfonation, and finally, reduction of the nitro group to an amino group. The order of these steps is crucial for directing the substituents to the correct positions on the benzene ring. chegg.comchegg.com

A plausible synthetic route starts with the Friedel-Crafts alkylation of benzene to form toluene. Nitration of toluene, followed by oxidation of the methyl group, yields 4-nitrobenzoic acid. Subsequent bromination and reduction of the nitro group would lead to the target molecule. quora.com

Automated Synthesis Protocols for Labeled Analogs (e.g., [¹⁸F]Fluoroethyl this compound)

The synthesis of radiolabeled analogs, such as [¹⁸F]fluoroethyl this compound, is essential for applications in positron emission tomography (PET). Automated synthesis protocols have been developed to handle the short half-life of the ¹⁸F isotope and to ensure reproducible and high-yield production. nih.govnih.gov

A common method involves the nucleophilic substitution of a suitable precursor, like 1,2-ethanediol (B42446) bis-(this compound), with [¹⁸F]fluoride. nih.govnih.gov The synthesis is typically carried out in an automated chemistry process control unit (CPCU). nih.gov This automated approach allows for the reliable production of the radiolabeled tracer with high radiochemical purity. nih.govgoogle.com

Table 2: Automated Synthesis of [¹⁸F]Fluoroethyl this compound

| Precursor | Reagent | Key Conditions | Radiochemical Yield | Reference |

|---|---|---|---|---|

| 1,2-ethanediol bis-(this compound) | H[¹⁸F]F, Kryptofix 2.2.2, K₂CO₃ | Automated synthesis in CPCU, 110°C | Not specified | nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 4 Bromobenzenesulfonate

Electrophilic Substitution Reactions

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. ck12.org The presence of both a bromine atom and a sulfonic acid group on the benzene ring significantly influences the rate and regioselectivity of these reactions.

Role of the Sulfonic Acid Group as a Strong Electron-Withdrawing Moiety

The sulfonic acid group (-SO3H) is a potent electron-withdrawing group. wikipedia.org This property arises from the high electronegativity of the oxygen atoms and the sulfur atom, which pull electron density away from the aromatic ring through both inductive and resonance effects. wikipedia.org Consequently, the benzene ring in 4-bromobenzenesulfonate is deactivated towards electrophilic attack compared to benzene itself, meaning reactions require more forcing conditions. wikipedia.org The decreased electron density makes the ring less nucleophilic and thus less reactive towards electron-deficient species (electrophiles). wikipedia.org Furthermore, the sulfonic acid group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it on the aromatic ring. wikipedia.org

Reactivity of the Bromine Atom in Subsequent Substitution Reactions

The bromine atom is also an electron-withdrawing group, albeit weaker than the sulfonic acid group, and it deactivates the ring towards electrophilic substitution. However, unlike the sulfonic acid group, bromine is an ortho-, para-director due to the ability of its lone pairs of electrons to stabilize the intermediate carbocation (arenium ion) through resonance. ddugu.ac.in

When both groups are present, as in this compound, their directing effects are considered. The sulfonic acid group at position 1 strongly deactivates the ring and directs incoming electrophiles to the meta-positions (positions 3 and 5). The bromine atom at position 4 directs incoming electrophiles to the ortho-positions relative to it (positions 3 and 5). In this case, the directing effects of both the sulfonic acid group and the bromine atom reinforce each other, leading to substitution at the positions ortho to the bromine and meta to the sulfonic acid group.

Highly deactivated aromatic compounds can be monobrominated using a combination of N-bromosuccinimide (NBS) in concentrated sulfuric acid, offering a practical route to such compounds. organic-chemistry.org Another method for brominating moderately deactivated arenes involves using tribromoisocyanuric acid in trifluoroacetic acid, which helps to prevent polybromination. organic-chemistry.org

Nucleophilic Substitution Reactions

In contrast to electrophilic substitutions that occur on the aromatic ring, nucleophilic substitution reactions of this compound typically involve the displacement of the bromine atom or the sulfonate group.

Conditions for Bromine Atom Replacement by Nucleophiles

The bromine atom on the this compound ring can be replaced by various nucleophiles. These reactions generally require specific conditions to proceed. The carbon-bromine bond must be broken during the reaction, and the strength of this bond is a critical factor in determining reactivity. chemguide.co.uk The presence of the electron-withdrawing sulfonic acid group facilitates this process. For instance, nucleophiles like amines, thiols, and alkoxides can displace the bromide ion.

Research has shown that the dealkylation of butyl this compound can be achieved using halide ions in the presence of cationic micelles, such as those formed by cetyltrimethylammonium (CTA) surfactants. rsc.orgrsc.org These micellar environments can enhance the rate of nucleophilic substitution by concentrating both the substrate and the nucleophile at the micellar surface. rsc.orgrsc.org

Susceptibility to Nucleophilic Attack Enhanced by the Sulfonic Acid Group

The sulfonic acid group plays a crucial role in enhancing the susceptibility of the aromatic ring to nucleophilic attack. By withdrawing electron density, it makes the carbon atom attached to the bromine more electrophilic and thus a better target for nucleophiles. vulcanchem.com This effect is a general principle in nucleophilic aromatic substitution, where electron-withdrawing groups activate the ring towards attack by electron-rich species. uomustansiriyah.edu.iq The sulfonate group's ability to stabilize the negative charge in the intermediate Meisenheimer complex further facilitates the substitution process.

Reduction Reactions

Reduction reactions of this compound can target either the sulfonic acid group or the carbon-bromine bond. The sulfonic acid group can be reduced to a sulfonate or a sulfinate under specific conditions. More commonly, the focus is on the cleavage of the carbon-sulfur or carbon-bromine bonds.

Aryl sulfonates, in general, can be reduced through deoxygenation of the corresponding phenolic hydroxy groups. One established method involves a Pd/C-catalyzed reduction using a Mg-MeOH system. The addition of ammonium (B1175870) acetate (B1210297) (NH4OAc) to this system has been shown to significantly accelerate the reaction rate. nih.govresearchgate.net Mechanistic studies suggest that the reduction of aryl sulfonates involves a single-electron transfer from the Pd(0) center to the benzene ring. nih.govresearchgate.net This process can also be used for the regioselective deuteration of benzene derivatives using CH3OD as the deuterium (B1214612) source. nih.gov

Under certain reducing conditions, the bromine atom can be converted to a hydrogen atom. This can be achieved using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst under high pressure. evitachem.com

Below is a table summarizing the types of reactions this compound undergoes and the typical reagents involved.

| Reaction Type | Reagents and Conditions | Major Products |

| Electrophilic Substitution | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Further brominated or nitrated derivatives |

| Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH) in aqueous or alcoholic solutions | Substituted benzenesulfonic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Sulfonates or sulfinates |

Table of common reactions and reagents for this compound, based on general reactivity patterns of similar compounds.

Transformation of the Sulfonic Acid Group to Sulfonate or Sulfinate

The sulfonic acid group (-SO₃H) in 4-bromobenzenesulfonic acid can undergo reduction to form sulfonate or sulfinate species under specific reaction conditions. This transformation is a key reaction in the functionalization of aromatic compounds. The reduction of the sulfonic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This process is crucial for synthesizing various pharmaceutical agents, including anti-inflammatory and anti-cancer drugs, where the modification of the sulfonic acid moiety is required.

The general transformation can be represented as follows:

Ar-SO₃H + [Reducing Agent] → Ar-SO₂H (Sulfinate) or Ar-SO₂⁻ (Sulfonate)

This reduction highlights the versatility of the sulfonic acid group in synthetic organic chemistry, allowing for the introduction of different sulfur-containing functional groups onto an aromatic ring.

Protodesulphonylation Processes

Protodesulphonylation is the reverse reaction of sulfonation, where a sulfonic acid group on an aromatic ring is replaced by a hydrogen atom. stackexchange.com This process is typically carried out by heating the arylsulfonic acid in a dilute aqueous acid solution. uomustansiriyah.edu.iqpressbooks.pub

Reversibility of Sulfonation Reactions

Aromatic sulfonation is a notable electrophilic aromatic substitution reaction due to its reversibility. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org The forward reaction, sulfonation, is favored in the presence of concentrated sulfuric acid, while the reverse reaction, desulfonation (protodesulphonylation), is favored in hot, dilute aqueous acid. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org

The equilibrium for the sulfonation of bromobenzene (B47551) can be depicted as:

C₆H₅Br + H₂SO₄ ⇌ C₆H₄BrSO₃H + H₂O

This reversibility is a valuable tool in organic synthesis. The sulfonic acid group can be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring. libretexts.orglumenlearning.com After the desired substitutions are complete, the sulfonic acid group can be removed via protodesulphonylation. libretexts.orglumenlearning.com

Impact of Acidic Conditions and Heating on Equilibrium Shift

The direction of the sulfonation-desulfonation equilibrium is highly dependent on the reaction conditions. uomustansiriyah.edu.iqpressbooks.pubwikipedia.org

Sulfonation (Forward Reaction): Favored by high concentrations of the sulfonating agent (e.g., fuming sulfuric acid, which is a mixture of H₂SO₄ and SO₃). pressbooks.pub The presence of a dehydrating agent, such as thionyl chloride, can also drive the equilibrium towards the formation of the sulfonic acid by removing the water produced during the reaction. wikipedia.orgnjit.edu

Protodesulphonylation (Reverse Reaction): Favored by heating the sulfonic acid in the presence of dilute aqueous acid. uomustansiriyah.edu.iqpressbooks.publibretexts.orglumenlearning.com The excess water and the application of heat shift the equilibrium back towards the starting arene and sulfuric acid. stackexchange.comlibretexts.orglumenlearning.com For instance, heating p-bromobenzenesulfonic acid in the presence of dilute hydrochloric acid results in the formation of bromobenzene. stackexchange.com This is because the addition of H⁺ ions shifts the equilibrium of the final deprotonation step of sulfonation to the left, favoring the starting materials. stackexchange.com

The ability to manipulate this equilibrium by altering the concentration of acid and the temperature makes sulfonation a versatile synthetic strategy. wikipedia.orgresearchgate.net

Solvolysis Reactions and Carbocation Chemistry

Solvolysis reactions of alkyl 4-bromobenzenesulfonates are instrumental in studying reaction mechanisms, particularly the involvement of carbocation intermediates. The this compound group (brosylate) is an excellent leaving group, facilitating the formation of carbocations.

Trifluoroethanolysis Studies (e.g., Optically Active 2-Butyl this compound)

The solvolysis of optically active 2-butyl this compound in 2,2,2-trifluoroethanol (B45653) (TFE) has been a subject of detailed mechanistic investigation. acs.orgresearchgate.netacs.org TFE is a solvent with low nucleophilicity and high ionizing power, which favors solvolysis reactions proceeding through carbocation intermediates. publish.csiro.au

Studies on the trifluoroethanolysis of 2-butyl this compound have provided evidence for the formation of ion-pair intermediates. acs.orgnih.gov The reaction involves the departure of the brosylate leaving group to form a secondary butyl carbocation and a this compound anion.

Table 1: Solvolysis Data for 2-Butyl this compound

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Stereochemistry | Trifluoroethanolysis of optically active 2-butyl this compound proceeds with a high degree of retention of configuration. | Suggests that the solvent attacks the carbocation intermediate from the front side, before the leaving group has fully diffused away. | acs.orgnih.gov |

| Oxygen Scrambling | Scrambling of the sulfonate oxygen atoms is observed during the reaction. | Indicates the formation of an intimate ion pair where the anion can rotate relative to the cation before the final product is formed. acs.orgnih.gov | acs.orgresearchgate.netnih.govresearchgate.net |

Oxygen Scrambling Phenomena

A key finding in the trifluoroethanolysis of 2-butyl this compound labeled with ¹⁸O in the non-bridging sulfonate oxygens is the occurrence of oxygen scrambling. acs.orgresearchgate.net This means that during the reaction, the ¹⁸O label becomes distributed among all three oxygen atoms of the sulfonate group in the unreacted starting material.

This scrambling is explained by the formation of an intimate ion-pair intermediate. Within this ion pair, the this compound anion has a sufficient lifetime to rotate relative to the 2-butyl carbocation. acs.orgnih.gov This rotation allows the different oxygen atoms of the sulfonate to become equivalent before the ion pair either collapses back to the starting ester (with scrambled oxygens) or proceeds to form the solvolysis products. acs.org

Importantly, this oxygen scrambling occurs without significant racemization of the unreacted starting material. nih.gov This suggests that the rotation of the anion within the ion pair is faster than the rotation of the cation, which would lead to racemization. acs.orgnih.gov The observation of oxygen scrambling provides strong evidence for the existence of ion-pair intermediates in solvolysis reactions. acs.orgnih.gov

Stereochemical Implications

The stereochemical outcome of a reaction involving a this compound leaving group is highly dependent on the reaction mechanism. In SN1 reactions, the departure of the leaving group leads to a planar carbocation intermediate. libretexts.org The subsequent nucleophilic attack can occur from either face of the carbocation, which would ideally result in a racemic mixture of products (both retention and inversion of configuration). libretexts.org However, the formation of an intimate ion pair , where the leaving group anion remains in close proximity to the carbocation, can shield one face, leading to a slight excess of the inversion product. wikipedia.org

In contrast, SN2 reactions proceed with a backside attack by the nucleophile, resulting in a complete inversion of stereochemistry at the carbon center. libretexts.org The study of the solvolysis of optically active 2-butyl this compound in trifluoroethanol has provided insights into the interplay between these mechanisms and the role of ion-pair intermediates. acs.org Furthermore, the stereochemistry of substitution and elimination pathways in the solvolysis of cyclopentyl p-bromobenzenesulfonate has been shown to be influenced by the solvent system, which affects the nature of the ion-pair intermediates. acs.org

Investigations of Anchimeric Assistance in Carbocation Formation

Neighboring group participation, or anchimeric assistance , can significantly accelerate the rate of ionization by stabilizing the developing positive charge. libretexts.org This intramolecular interaction involves the donation of electron density from a neighboring group to the carbon atom bearing the leaving group, often leading to the formation of a bridged or cyclic intermediate. libretexts.orgdalalinstitute.com

The solvolysis of certain brosylates, such as 2-exo-norbornyl brosylate, demonstrates a significantly enhanced reaction rate compared to its endo isomer, an observation attributed to anchimeric assistance from the C1-C6 sigma bond. wikipedia.org This assistance stabilizes the transition state leading to the carbocation, thereby lowering the activation energy. libretexts.org Theoretical studies have also explored the potential for anchimeric assistance in the ionization of 2-butyl cation precursors, providing further insight into the factors governing this phenomenon. acs.org

Solvolysis of Bicyclo[X.Y.0]octane Derivatives (e.g., 4-Hydroxy-trans-bicyclo[5.1.0]octane p-Bromobenzenesulfonate)

The solvolysis of bicyclic systems containing a this compound group offers a valuable platform for studying the influence of molecular structure and conformation on reactivity and reaction pathways. For instance, the solvolysis of 4-hydroxy-trans-bicyclo[5.1.0]octane p-bromobenzenesulfonate has been investigated to understand the reactions of trans-fused cyclopropanes. acs.org The treatment of this compound with potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO) results in a rapid conversion to trans-bicyclo[5.1.0]oct-3-ene. chemistry-chemists.com

Furthermore, studies on the solvolysis of exo-anti-tricyclo[3.2.1.02,4]octan-8-ol p-bromobenzenesulfonate have shown that the exo-cyclopropyl group has a minimal effect on the solvolytic activity in this particular ring system. researchgate.net These types of investigations help to elucidate the electronic and steric effects that govern the stability of intermediates and the distribution of products in complex molecular frameworks.

Deuterium Isotope Effects in Solvolysis (e.g., Cyclopentyl p-Bromobenzenesulfonate)

The use of deuterium isotope effects is a powerful tool for probing the transition state structures and mechanisms of solvolysis reactions. By replacing hydrogen atoms with deuterium at specific positions relative to the reaction center, subtle changes in reaction rates can be measured, providing detailed information about bond breaking and bond formation in the rate-determining step.

The solvolysis of cyclopentyl p-bromobenzenesulfonate and its deuterated analogs has been extensively studied in various solvent systems to understand the intricacies of SN1 and E1 reaction pathways. acs.orgsrce.hrosti.gov

The alpha-deuterium (α-D) kinetic isotope effect (KIE) , where deuterium is placed on the carbon atom bearing the leaving group, is particularly sensitive to the nature of the transition state. A significant α-D KIE (kH/kD > 1) is indicative of a change in hybridization from sp3 in the reactant to sp2 in the carbocation-like transition state.

In the solvolysis of cyclopentyl p-bromobenzenesulfonate in 90% hexafluoroisopropyl alcohol-10% water, a large α-d rate effect of 1.23 was observed. osti.gov This substantial effect suggests that the formation of an intimate ion pair is a reversible step and that the subsequent nucleophilic attack to form the alcohol product is not the rate-determining step. wikipedia.orgosti.gov The magnitude of the α-D KIE can vary with the leaving group, with sulfonate esters generally showing larger effects than halides. acs.org

Beta-deuterium (β-D) isotope effects, with deuterium on the carbon adjacent to the reaction center, provide information about hyperconjugation and neighboring group participation. In the solvolysis of cyclopentyl p-bromobenzenesulfonate, the cis- and trans-β-deuterium rate effects have been measured in different solvent systems. acs.orgmst.edu

In 90% hexafluoroisopropyl alcohol-10% water, the cis-β-d rate effect (1.35) was found to be larger than the trans-β-d effect (1.22). osti.gov The fact that the trans-isotope effect is greater than the cis-isotope effect in other systems has been suggested as evidence against specific solvation of the β-hydrogens being the primary driver of secondary deuterium isotope effects. mst.edu The relative magnitudes of these effects can offer insights into the geometry of the transition state and the extent of electronic stabilization provided by the β-hydrogens.

| Solvent System | α-d KIE (kH/kD) | cis-β-d KIE (kH/kD) | trans-β-d KIE (kH/kD) | β-d4 KIE (kH/kD) | Reference |

| 90% HFIP - 10% H2O | 1.23 | 1.35 | 1.22 | 2.86 | osti.gov |

| 70% Ethanol (B145695) - 30% H2O | - | - | - | - | mst.edu |

| Ethanol-Water Mixtures | Varies | Varies | Varies | Varies | acs.org |

| Trifluoroethanol-Water Mixtures | Varies | Varies | Varies | Varies | acs.org |

| Dioxane-Water Mixtures | Varies | Varies | Varies | Varies | srce.hr |

Table: Deuterium Isotope Effects in the Solvolysis of Cyclopentyl p-Bromobenzenesulfonate

The combination of isotope effect studies with product analysis provides a comprehensive picture of the reaction mechanism. In the solvolysis of cyclopentyl p-bromobenzenesulfonate, the stereochemistry of both the substitution and elimination products has been determined.

In ethanol-water mixtures, the elimination reaction was found to be stereospecifically trans, while in trifluoroethanol-water mixtures, the elimination is nonstereospecific. acs.org This change in stereochemistry is consistent with a change in the reaction mechanism, from a rate-determining attack on a reversibly formed intimate ion pair in ethanol-water to a rate-determining formation of a solvent-separated ion pair in trifluoroethanol-water. acs.org In both solvent systems, the cyclopentanol (B49286) formed as the substitution product was found to have an inverted configuration compared to the starting material. acs.org In 90% hexafluoroisopropyl alcohol-10% water, syn elimination is favored over anti elimination by a factor of about 4, and the yield of cyclopentene (B43876) is approximately 80%. osti.gov

Cis- and Trans-Beta-Deuterium Rate Effects

Homoallenyl Participation in Acetolysis

The participation of a homoallenyl group in the solvolysis of p-bromobenzenesulfonate (brosylate) esters has been a subject of significant mechanistic investigation. Studies on the acetolysis of specific homoallenyl brosylates reveal a substantial rate enhancement, indicating anchimeric assistance from the allenic double bond.

A key example is the acetolysis of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate. Research has shown that this compound undergoes acetolysis in buffered, anhydrous acetic acid at a rate approximately 1200 times faster than its saturated counterpart, 2,2-dimethylpentyl p-bromobenzenesulfonate, at 75°C. researchgate.net This notable increase in reaction rate is attributed to the participation of the homoallenyl group in the ionization step. Further analysis using a Taft-Streitwieser treatment estimated that the homoallenyl participation enhances the reaction rates by factors ranging from 6,200 to 170,000. researchgate.net The significant participation of the homoallenyl group, when compared to a homoallyl group, is thought to be largely due to the decreased stability of its ground state. researchgate.net

The products of this reaction consist primarily of rearranged acetate esters and triene hydrocarbons. In the acetolysis of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate, the product mixture was found to contain approximately 77% 2-methyl-4,5-hexadien-2-yl acetate, along with about 12% 2-methyl-1,4,5-hexatriene and 11% 2-methyl-2,4,5-hexatriene. researchgate.net The formation of these products suggests a mechanism involving a cyclopropylvinyl cation intermediate, arising from the participation of the γ,δ-allenyl group.

However, the formation of cyclic products is not always observed. For instance, the failure of 2,2-dimethyl-3,4-pentadienyl p-bromobenzenesulfonate to yield cyclic products is likely due to the gem-dimethyl effect, which stabilizes the acyclic dimethyl-2,3-butadienylcarbonium ion relative to the cyclic α-(2,2-dimethylcyclopropyl)vinyl cation. researchgate.net In contrast, for esters of 2,2-dimethyl-3,4-hexadienol, the solvolysis products were found to be 100% cyclized or rearranged. researchgate.net

The solvolysis of the same unsaturated brosylate in 95% ethanol at 75°C shows a similar rate enhancement, being about 1500 times as rapid as the saturated analogue. researchgate.net The product distribution in this case was 95% 2-methyl-4,5-hexadien-2-yl ethyl ether and 5% hydrocarbons. researchgate.net

Table 1: Product Distribution in the Solvolysis of 2,2-Dimethyl-3,4-pentadienyl p-Bromobenzenesulfonate at 75°C

| Solvent | Product | Yield (%) |

| Acetic Acid | 2-methyl-4,5-hexadien-2-yl acetate | 77 |

| 2-methyl-1,4,5-hexatriene | ~12 | |

| 2-methyl-2,4,5-hexatriene | ~11 | |

| 95% Ethanol | 2-methyl-4,5-hexadien-2-yl ethyl ether | 95 |

| Hydrocarbons | 5 | |

| Data sourced from Robert S. Bly, A. R. Ballentine, and Soon U. Koock, 1967. researchgate.net |

Formolysis Studies (e.g., 4-(p-Methoxyphenyl)butyl p-Bromobenzenesulfonate)

The formolysis of ω-arylalkyl p-bromobenzenesulfonates provides a platform for investigating remote aryl group participation in solvolysis. The extent of this participation is highly dependent on the solvent and the substituents on the aryl ring. oup.com Formic acid, being a more ionizing solvent than acetic acid, is better able to facilitate anchimeric assistance. researchgate.net

For 4-phenylbutyl p-bromobenzenesulfonate, the rate of formolysis is comparable to that of the unsubstituted butyl p-bromobenzenesulfonate. oup.com This indicates that the rate enhancement from phenyl participation is not significant, and it results in only a 17% yield of the cyclized product, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). oup.com

However, the introduction of an electron-donating substituent on the phenyl ring, such as a methoxy (B1213986) group, significantly enhances the rate of solvolysis via the aryl-assisted pathway. oup.comresearchgate.net The formolysis of 4-(p-methoxyphenyl)butyl p-bromobenzenesulfonate proceeds with substantial anchimeric assistance. kisti.re.krupenn.edu The powerful rate-enhancing effect of the p-anisyl group is evident when comparing its reactivity to the unsubstituted phenyl derivative. For instance, in acetolysis, 2-(2,4-dimethoxyphenyl)-1-ethyl bromobenzenesulfonate reacts 1590 times faster than the 2-phenylethyl ester. researchgate.net A similar trend is observed in formolysis.

Studies on the trifluoroacetolysis of related systems, which further enhances anchimeric assistance, have provided detailed insights into the competitive nature of the Ar₁-5 and Ar₂-6 pathways. oup.com For example, in the trifluoroacetolysis of 4-(p-methylphenyl)butyl brosylate, the reaction proceeds with 32.4% Ar₁-5 and 67.6% Ar₂-6 participation. For the p-fluoro derivative, the distribution is 43.3% Ar₁-5 and 56.7% Ar₂-6. oup.com These studies utilize isotopic labeling to dissect the contributions of each pathway to the final product mixture. While these specific data are for trifluoroacetolysis, they illustrate the mechanistic complexity that also underlies formolysis, albeit with generally less pronounced aryl participation.

Table 2: Comparison of Solvolysis of 4-Phenylbutyl Arenesulfonates

| Substrate | Solvent | Relative Rate vs. Butyl Ester | Cyclized Product | Yield of Cyclized Product (%) |

| 4-Phenylbutyl p-Bromobenzenesulfonate | Formic Acid | ~1 | 1,2,3,4-Tetrahydronaphthalene | 17 |

| 4-Phenylbutyl Menasylate | Trifluoroacetic Acid | - | 1,2,3,4-Tetrahydronaphthalene | 100 |

| Data sourced from H. C. Brown, C. J. Kim, C. J. Lancelot, and P. v. R. Schleyer, 1970 and T. Ando et al., 1980. oup.comoup.com |

Derivatives and Analogues of 4 Bromobenzenesulfonate: Synthesis, Characterization, and Advanced Applications

Synthesis of Diverse Derivatives

The synthesis of derivatives based on 4-bromobenzenesulfonate often starts with the highly reactive 4-bromobenzenesulfonyl chloride. This precursor allows for the introduction of the 4-bromobenzenesulfonyl group into various molecules through reactions with nucleophiles like amines and alcohols.

Synthesis of Sulfonamide Antibiotics and Sulfanilamide (B372717) Derivatives

Sulfonamides are a class of compounds known for their antimicrobial properties. ontosight.ai The synthesis of sulfonamide derivatives from this compound precursors is a common strategy in medicinal chemistry. smolecule.com A general method involves the reaction of 4-bromobenzenesulfonyl chloride with a primary or secondary amine. google.com

A specific example is the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com The process begins with the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline in water, with the pH adjusted to 10.0 using sodium carbonate. juniperpublishers.com This reaction yields the intermediate 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide with a high yield of 87%. juniperpublishers.com This intermediate can then be further reacted with various electrophiles to produce a series of target sulfonamide compounds. juniperpublishers.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods like FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. juniperpublishers.com

The synthesis of sulfanilamide, a foundational antibiotic, and its derivatives often involves a multi-step process starting from acetanilide. wisc.edu Acetanilide is chlorosulfonated, and the resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849) to form 4-acetamidobenzenesulfonamide. wisc.edu The final step is the removal of the acetyl protecting group to yield sulfanilamide. wisc.edu By substituting ammonia with other amines in the amination step or by modifying the initial aniline, a wide variety of sulfanilamide derivatives can be produced. sapub.org The incorporation of the 4-bromobenzenesulfonyl group in place of the standard p-aminobenzenesulfonyl group is a strategy to create novel derivatives with potentially different biological activities. smolecule.comsapub.org

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 4-Bromobenzenesulfonyl chloride | p-Ethoxy aniline | 4-Bromo-N-(4-ethoxyphenyl) benzenesulfonamide | 87% | juniperpublishers.com |

| Ethyl-4-bromobenzenesulfonate | Benzylamine | N-Benzyl-4-bromobenzenesulfonamide | 90% | google.com |

Synthesis of Bis this compound Compounds

Research has been conducted into the synthesis, characterization, and biological activities of bis this compound compounds. scilit.com These molecules contain two this compound units within their structure. A recent study detailed the synthesis of seven new bis this compound derivatives. gazi.edu.tr The synthesis involves reacting 4-formylphenyl-4-bromobenzenesulfonate with various aliphatic diamines. gazi.edu.tr The structures of these compounds were elucidated using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. gazi.edu.tr

A specific class of bis this compound compounds involves the incorporation of Schiff base (azomethine) linkages. gazi.edu.tr Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. dergipark.org.trbibliomed.org

In a recent study, a series of Schiff base-containing alkyl bis this compound compounds were synthesized. gazi.edu.tr The synthesis was achieved through the reaction of 4-formylphenyl-4-bromobenzenesulfonate with a series of α,ω-diaminoalkanes of varying chain lengths (from 1,4-diaminobutane (B46682) to 1,10-diaminodecane). gazi.edu.tr The reactions were carried out by dry heating, resulting in the formation of the target bis-Schiff base compounds. gazi.edu.tr These compounds have potential applications based on their demonstrated anticancer and antibacterial activities. gazi.edu.tr

| Reactant 1 | Reactant 2 | Product Class | Reference |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,4-Diaminobutane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,5-Diaminopentane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,6-Diaminohexane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,7-Diaminoheptane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,8-Diaminooctane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,9-Diaminononane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

| 4-Formylphenyl-4-bromobenzenesulfonate | 1,10-Diaminodecane | Schiff base-containing alkyl bis this compound | gazi.edu.tr |

Pyrazolecarboxamide Derivatives Containing the this compound Moiety

Pyrazole and its derivatives are heterocyclic compounds that attract significant attention in pharmacology due to their wide range of biological activities. mdpi.commdpi.com The incorporation of a this compound moiety into a pyrazolecarboxamide scaffold has been explored to create novel compounds with potential antifungal and antiviral properties. nih.govfrontiersin.org

The synthesis of these derivatives is a multi-step process. nih.gov A key intermediate, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol, is first synthesized. nih.gov This is achieved by coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 2-aminophenol (B121084) using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP). nih.gov In the final step, this intermediate is reacted with 4-bromobenzenesulfonyl chloride to yield the target compound, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl this compound. nih.govfrontiersin.org This specific compound was obtained as a light yellow powder with a 79% yield. nih.gov The structure was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org

| Compound Name | Yield | Melting Point (°C) | Characterization Methods | Reference |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl this compound | 79% | 175.8-176.4 | ¹H NMR, ¹³C NMR, HRMS | nih.govfrontiersin.org |

Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety

Piperonylic acid, an aromatic acid found in black pepper, has been used as a scaffold for developing new agricultural bactericides. nih.govresearchgate.net By introducing a sulfonic acid ester moiety, including this compound, researchers have synthesized a series of novel piperonylic acid derivatives. nih.govresearchgate.netfrontiersin.org These compounds have shown significant antibacterial activities. nih.govfrontiersin.org

The general synthesis involves creating an intermediate alcohol from piperonylic acid, which is then esterified with a substituted benzenesulfonyl chloride, such as 4-bromobenzenesulfonyl chloride. The structures of the resulting title compounds are typically verified by ¹H NMR, ¹³C NMR, and HRMS. frontiersin.org Bioassays have demonstrated that some of these derivatives exhibit excellent antibacterial activities against pathogens like Pseudomonas syringae pv. actinidiae (Psa), in some cases surpassing commercial bactericides. nih.govresearchgate.net

Steroid Derivatives Incorporating this compound

Steroids are a class of lipids with a characteristic four-ring carbon structure. rsc.org The chemical modification of the steroid nucleus has led to numerous therapeutic agents. The introduction of a this compound group onto a steroid scaffold has resulted in the discovery of novel enzyme inhibitors. nih.gov

A notable example is 4-pregnen-21-ol-3,20-dione-21-(this compound), also known as NSC 88915. nih.govcore.ac.uk This compound was identified as a specific inhibitor of tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme involved in DNA repair. nih.gov The synthesis of this and related analogues has provided valuable insights into the structural requirements for Tdp1 inhibition. nih.gov Studies have shown that both the steroid core and the this compound group are necessary for the inhibitory activity. nih.gov Molecular docking and mechanistic studies suggest these steroid derivatives act as competitive inhibitors, mimicking the natural substrate of the Tdp1 enzyme. nih.gov This class of compounds represents a new chemical framework for developing potent Tdp1 inhibitors, which could have applications in cancer therapy. nih.govumd.edu

Neopentyl Biphenylsulfonates via Suzuki-Miyaura Reactions with Alkyl Bromobenzenesulfonates

The synthesis of neopentyl biphenylsulfonates has been effectively achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. koreascience.krresearchgate.net This method involves the reaction of neopentyloxysulfonylphenyl bromides with various arylboronic acids, yielding a range of neopentyl biphenylsulfonates in good yields. koreascience.krresearchgate.net

Research has shown that the position of the bromo substituent on the benzenesulfonate (B1194179) ring influences the reaction rate. koreascience.krresearchgate.net Specifically, 2-bromo- and 4-bromobenzenesulfonates participate in the coupling reaction more rapidly than 3-bromobenzenesulfonate. koreascience.krresearchgate.net In contrast, chlorobenzenesulfonate does not yield the coupling product under the standard reaction conditions, highlighting the importance of the halide's reactivity. koreascience.krresearchgate.net The general catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This stepwise approach using palladium- and nickel-catalyzed reactions is considered a promising and direct route for creating unsymmetrical terphenyls. researchgate.net The reaction is notable for its versatility, mild conditions, and the availability of reagents. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Neopentyl bromobenzenesulfonates with Phenylboronic Acid

| Bromobenzenesulfonate Isomer | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Neopentyl 2-bromobenzenesulfonate | Palladium-based | Standard Suzuki-Miyaura conditions | Good | koreascience.krresearchgate.net |

| Neopentyl 3-bromobenzenesulfonate | Palladium-based | Standard Suzuki-Miyaura conditions (slower reaction) | Good | koreascience.krresearchgate.net |

| Neopentyl this compound | Palladium-based | Standard Suzuki-Miyaura conditions | Good | koreascience.krresearchgate.net |

| Neopentyl chlorobenzenesulfonate | Palladium-based | Standard Suzuki-Miyaura conditions | No product | koreascience.krresearchgate.net |

1,2,4-Triazol 4-Bromobenzenesulfonates

A notable class of derivatives includes compounds incorporating the 1,2,4-triazole (B32235) moiety. dntb.gov.uagazi.edu.tr For instance, (E)-4-(((3-Methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl) imino) methyl) phenyl 4-bromo benzene (B151609) sulfonate and (E)-4-(((3-benzyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino)methyl)phenyl this compound have been synthesized and characterized. bohrium.com The synthesis of such compounds can be achieved through various established methods for forming the 1,2,4-triazole ring, such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.com

Characterization of these compounds is comprehensive, utilizing techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures. dntb.gov.uagazi.edu.tr Furthermore, Density Functional Theory (DFT) calculations are often employed to study their molecular geometry and electronic properties. dntb.gov.uaresearchgate.net These derivatives have been investigated for their potential enzyme activities, with docking studies used to explore their interactions with biological targets. dntb.gov.uaresearchgate.net

Novel Hydrazone Linkage-Based Aryl Sulfonate Derivatives

A series of novel hybrid molecules featuring a hydrazone linkage (–C=N-NH–) combined with an aryl sulfonate ester group have been designed and synthesized. dntb.gov.uanih.govacs.org The synthesis of these derivatives is typically straightforward, involving the condensation reaction of aryl sulfonate compounds with hydrazides, such as isonicotinic hydrazide, in an alcoholic solvent. acs.orgresearchgate.net The resulting title compounds are then characterized using a suite of spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis. researchgate.netfbu.edu.tr

These compounds have shown potential as apoptosis inducers and have been evaluated for their antiproliferative effects against various cancer cell lines. dntb.gov.uaresearchgate.netfbu.edu.tr For example, certain derivatives exhibited promising effects on MCF-7 breast cancer cells. researchgate.netfbu.edu.tr Mechanistic studies suggest that these compounds can induce apoptosis through the intrinsic pathway, involving changes in the mitochondrial membrane potential and the activation of caspases. researchgate.netfbu.edu.tr

Myricetin (B1677590) Derivatives Containing Sulfonate

Myricetin, a naturally occurring flavonoid, has been used as a scaffold to create new derivatives containing a sulfonate group. d-nb.infoscribd.com The synthesis of these compounds involves a multi-step process. d-nb.info First, myricetin's hydroxyl groups are protected, often using methyl iodide. d-nb.infojst.go.jp This is followed by deprotection and subsequent reaction with various benzenesulfonyl chlorides in the presence of a base like potassium carbonate to yield the final sulfonate ester derivatives. d-nb.info Yields for these reactions are generally reported as good, ranging from 53% to 89%. d-nb.info

These derivatives have been investigated for their advanced biological applications, particularly as antibacterial agents against plant pathogens like Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). d-nb.info Some compounds in this series have demonstrated significantly better efficacy than commercial bactericides. d-nb.info Additionally, certain myricetin derivatives have been explored for their anticancer properties, showing the ability to inhibit tumor growth both in vitro and in vivo. jst.go.jp

Table 2: Antibacterial Activity of Selected Myricetin Sulfonate Derivatives

| Compound | Target Pathogen | EC₅₀ (μg/cm³) | Comparison (Commercial Agent) | Reference |

|---|---|---|---|---|

| 3e | Xac | 13.76 | Bismerthiazol (50.32), Thiodiazole copper (83.27) | d-nb.info |

| 3j | Xoo | 11.92 | Bismerthiazol (72.08), Thiodiazole copper (99.26) | d-nb.info |

Arylamide Derivatives Possessing Sulfonate or Sulfamate (B1201201) Moieties

A series of arylamide derivatives that incorporate either a sulfonate or a sulfamate functional group have been designed and synthesized as potential enzyme inhibitors. scilit.comukri.orgresearchgate.net These compounds have been particularly targeted as inhibitors of the steroid sulfatase (STS) enzyme, which is implicated in hormone-dependent cancers. scilit.commdpi.com The synthesis involves creating an arylamide core and appending a terminal sulfonate or sulfamate group. researchgate.net The inhibitory effects of these compounds are typically evaluated through in vitro cell-free assay systems. researchgate.net Research in this area has highlighted that the sulfamate derivatives often show potent inhibition of the STS enzyme. researchgate.net

2-Pyridinyl this compound

2-Pyridinyl this compound is a versatile chemical intermediate belonging to the sulfonate class. ontosight.ai Its synthesis is typically achieved through the reaction of 2-pyridinol with 4-bromobenzenesulfonyl chloride, usually in the presence of a base. ontosight.ai The structure, which combines a pyridine (B92270) ring with a bromobenzenesulfonate moiety, confers specific reactivity to the molecule. ontosight.ai The sulfonate group acts as a good leaving group, allowing it to be replaced by various nucleophiles. ontosight.ai This reactivity makes 2-pyridinyl this compound a valuable precursor for synthesizing more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai

Supramolecular Chemistry and Crystal Engineering of Derivatives

The fields of supramolecular chemistry and crystal engineering are crucial for understanding and designing the solid-state architecture of this compound derivatives. nobelprize.orgusherbrooke.ca Crystal engineering focuses on controlling the organization of molecules in a crystalline solid by exploiting intermolecular interactions like hydrogen bonds and π–π stacking. usherbrooke.carsc.org

Crystal Structure Analysis via X-ray Diffraction

2-(4-Hydroxystyryl)-1-methylpyridinium this compound

The compound 2-(4-Hydroxystyryl)-1-methylpyridinium this compound (C₁₄H₁₄NO⁺·C₆H₄BrSO₃⁻) is notable for crystallizing in a non-centrosymmetric space group, which is a prerequisite for second-order NLO activity. iucr.orgresearchgate.net Indeed, its second-harmonic generation (SHG) efficiency was measured to be approximately 0.14 times that of urea. iucr.orgresearchgate.net

The cation within this structure is almost planar and, like the previous example, exists in an E configuration. iucr.orgresearchgate.net The crystal structure is stabilized by a network of hydrogen bonds and other weak interactions. iucr.org

Table 2: Crystallographic Data for 2-(4-Hydroxystyryl)-1-methylpyridinium this compound

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₄NO⁺·C₆H₄BrSO₃⁻ |

| NLO Activity | Yes (0.14x urea) iucr.orgresearchgate.net |

Note: This interactive table summarizes the key features of this NLO-active compound.

(E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound (Non-Centrosymmetric Space Group Properties)

This derivative, (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound (C₁₆H₁₉N₂⁺·C₆H₄BrO₃S⁻), crystallizes in the non-centrosymmetric space group Cc, indicating its potential for second-order NLO applications. researchgate.netiucr.org The asymmetric unit consists of one cation and one anion. researchgate.netiucr.org

The cation is nearly planar and exists in the trans configuration. researchgate.netiucr.org The crystal packing is characterized by chains of cations and anions running parallel to the c-axis, which are then stacked along the b-axis. researchgate.netiucr.org

Table 3: Crystallographic Data for (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₉N₂⁺·C₆H₄BrO₃S⁻ |

| Space Group | Cc researchgate.netiucr.org |

| Crystal System | Monoclinic iucr.org |

| a (Å) | 10.3712 (4) iucr.org |

| b (Å) | 10.9937 (5) iucr.org |

| c (Å) | 17.9027 (8) iucr.org |

| β (°) | 92.442 (3) iucr.org |

Note: This interactive table provides detailed crystallographic parameters for this compound.

1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound

The crystal structure of 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound (C₁₆H₁₄NS⁺·C₆H₄BrO₃S⁻) reveals a centrosymmetric space group (P2₁/c), which precludes second-order NLO properties. researchgate.netnih.gov The asymmetric unit contains one cation and one anion. researchgate.netnih.gov

The cation is essentially planar and adopts an E configuration with respect to the C10=C11 double bond. researchgate.netnih.gov In the crystal, cations and anions form separate chains along the c-axis. researchgate.netnih.gov

Table 4: Crystallographic Data for 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₄NS⁺·C₆H₄BrO₃S⁻ |

| Space Group | P2₁/c researchgate.netnih.gov |

| Crystal System | Monoclinic nih.gov |

| a (Å) | 7.9026 (1) nih.gov |

| b (Å) | 18.8211 (2) nih.gov |

| c (Å) | 13.4816 (1) nih.gov |

| β (°) | 93.292 (1) nih.gov |

Note: This interactive table details the crystallographic data for this centrosymmetric compound.

Intermolecular Interactions: C-H...O, C-H...π, and π-π Stacking

The solid-state architecture of these this compound derivatives is heavily influenced by a network of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively play a crucial role in stabilizing the crystal packing.

In the crystal structure of (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound , the crystal is stabilized by weak C-H···O and C-H···π interactions. researchgate.netiucr.org Furthermore, a π-π stacking interaction is observed with a centroid-to-centroid distance of 3.5675 (19) Å. researchgate.netiucr.org

For Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide , the cations and anions are linked by weak C-H···O interactions. nih.gov The cations are stacked in an anti-parallel fashion along the a-axis through weak C-H···π and π-π interactions, with centroid-centroid distances of 3.5544 (19) and 3.699 (2) Å. nih.gov

Similarly, in 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound , weak C-H···O and C-H···π interactions link the cations and anions into a three-dimensional network. researchgate.netnih.gov The cation chains are stacked in an antiparallel manner along the a-axis, facilitated by π-π interactions with centroid-centroid distances of 3.7257 (13) and 3.7262 (14) Å. researchgate.netnih.gov

Dihedral Angles and Planarity within Cationic Components

The degree of planarity within the cationic components of these salts, quantified by dihedral angles between aromatic rings, is a key structural feature.

In Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide , the two independent cations exhibit different degrees of twisting. One is nearly planar with a dihedral angle of 0.96 (15)° between the pyridinium (B92312) and phenyl rings, while the other is more twisted with a corresponding angle of 7.05 (16)°. nih.govresearchgate.net

The cation in (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound is described as nearly planar, with a small dihedral angle of 3.19 (15)° between the pyridinium and dimethylaminophenyl rings. researchgate.netiucr.org

For 1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium this compound , the cation is also essentially planar, with the dihedral angle between the quinolinium and thiophene (B33073) rings being a mere 3.45 (9)°. researchgate.netnih.gov

Table 5: Dihedral Angles in Cationic Components

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide (Cation 1) | Pyridinium and Phenyl | 0.96 (15) nih.govresearchgate.net |

| Bis[(E)-1-methyl-4-styrylpyridinium] this compound Iodide (Cation 2) | Pyridinium and Phenyl | 7.05 (16) nih.govresearchgate.net |

| (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound | Pyridinium and Dimethylaminophenyl | 3.19 (15) researchgate.netiucr.org |

Note: This interactive table compares the planarity of the cationic components in the discussed compounds.

Advanced Optical and Electronic Material Applications

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies, a phenomenon crucial for applications in telecommunications, optical computing, and frequency conversion. Organic materials, particularly ionic salts, have emerged as highly promising candidates for NLO applications due to their large second-order nonlinearities, rapid response times, and the vast possibilities for molecular design. mdpi.com The core strategy in designing effective NLO materials involves creating molecules with a large first hyperpolarizability (β), typically featuring electron donor and acceptor groups connected by a π-conjugated system, and ensuring these molecules arrange in a non-centrosymmetric fashion in the solid state. researchgate.netmdpi.com

Second-order nonlinearity is a property of materials that lack a center of symmetry, allowing them to generate light at twice the frequency of the incident light, a process known as second-harmonic generation (SHG). researchgate.net Organic ionic salts have demonstrated significant potential for large second-order optical nonlinearities. mdpi.comiucr.org The magnitude of this effect is determined by the molecular first hyperpolarizability (β) of the chromophore and its arrangement within the crystal lattice. semanticscholar.orgiucr.org

Derivatives incorporating the this compound anion have been successfully synthesized to create materials with substantial second-order NLO properties. iucr.orgresearchgate.net A key example is the pairing of this compound with specifically designed cationic chromophores, such as stilbazolium or quinolinium derivatives. iucr.orgresearchgate.net For instance, the compound (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound was found to crystallize in the non-centrosymmetric space group Cc, a prerequisite for exhibiting second-order NLO effects. iucr.orgresearchgate.net Similarly, the organic salt 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS) also crystallizes in a non-centrosymmetric space group (Cc), leading to a large macroscopic second-order optical nonlinearity. researchgate.netresearchgate.net These examples underscore the effectiveness of using this compound to guide the crystallization process toward the desired non-centrosymmetric structures essential for second-order NLO applications.

The choice of a counter-anion is a critical and highly effective strategy in crystal engineering to create materials with large second-order NLO activity. mdpi.com While the cation is the primary source of the nonlinear optical response, the counter-anion plays a crucial role in directing the crystal packing through coulombic interactions, hydrogen bonds, and van der Waals forces. mdpi.comiucr.org Even minor structural changes in the anion can significantly impact the macroscopic lattice stacking, determining whether the resulting crystal is centrosymmetric or non-centrosymmetric. mdpi.com

The this compound anion has been specifically utilized to investigate these effects. iucr.orgiucr.orgresearchgate.net In studies of stilbazolium derivatives, replacing the common tosylate anion with this compound has been shown to successfully induce a non-centrosymmetric crystal structure, thereby enabling second-order NLO properties. iucr.orgresearchgate.net For example, the well-known NLO material DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) has been used as a benchmark. iucr.org By retaining the DAST cation and substituting the tosylate with this compound, researchers created a new compound that crystallizes in the non-centrosymmetric space group Cc, confirming the profound influence of the anion on the crystal structure. iucr.orgresearchgate.net

However, the outcome is not always predictable. In one study, a pyridinium salt was synthesized with the this compound anion specifically to probe its influence, but the resulting crystal adopted a centrosymmetric space group (P21/c), thus exhibiting no second-order NLO activity. iucr.org This highlights the complex interplay of forces that govern crystal formation and demonstrates that while the counter-anion is a powerful tool, successful crystal engineering often requires screening various anion-cation combinations. mdpi.com

A successful strategy for developing high-performance NLO materials is the integration of highly efficient NLO chromophores into an ionic salt crystal structure. researchgate.net This approach combines a cation designed for a large molecular hyperpolarizability with a counter-anion that facilitates a non-centrosymmetric crystal packing arrangement. mdpi.comresearchgate.net

A prime example of this strategy is the organic salt crystal 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound, abbreviated as OMQ-BBS. researchgate.netresearchgate.net In this material, the 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium (OMQ) cation acts as the highly efficient NLO chromophore. researchgate.net The this compound (BBS) anion was selected as the counter-ion to guide the assembly of these cationic chromophores into a desirable crystal lattice. researchgate.net

The integration was highly successful, resulting in the OMQ-BBS crystals possessing a non-centrosymmetric space group symmetry (Cc). researchgate.netresearchgate.net This specific arrangement is characterized by a small molecular ordering angle of approximately 21 degrees, which is highly favorable for maximizing the macroscopic NLO response. researchgate.netresearchgate.net This optimal packing leads to a very large macroscopic second-order nonlinear optical susceptibility. researchgate.net The OMQ-BBS crystal demonstrates remarkable thermal stability, maintaining its non-centrosymmetric phase up to its melting point of 304 °C. researchgate.netresearchgate.net This combination of high NLO activity and thermal stability makes it a promising material for practical applications.

Second Harmonic Generation (SHG) is the most direct and widely used method to evaluate the second-order nonlinear optical properties of a material. researchgate.netscirp.org The process involves converting two photons of incident light of a certain frequency into a single photon with twice that frequency. nih.gov A key requirement for a material to exhibit SHG is that it must crystallize in a non-centrosymmetric space group. researchgate.netscirp.org

Several derivatives of this compound have been the subject of SHG studies. The observation of an SHG signal from a powdered sample is a definitive confirmation of a non-centrosymmetric molecular arrangement. researchgate.net For instance, the organic salt crystal OMQ-BBS, which pairs the 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium (OMQ) cation with the this compound anion, was shown to be SHG-active. researchgate.netresearchgate.net This confirmed that the use of the BBS anion successfully induced the required non-centrosymmetric packing of the OMQ chromophores. researchgate.net

Similarly, in another study, replacing the tosylate anion in the DAST compound with this compound resulted in a new material, (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound. iucr.orgresearchgate.net This new compound was found to crystallize in the non-centrosymmetric space group Cc and was therefore identified as having second-order NLO properties, implying it would be SHG-active. iucr.orgresearchgate.net These studies demonstrate that SHG is a crucial tool for both screening and characterizing new NLO materials based on this compound derivatives.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order nonlinear optical response of a single molecule. mdpi.comresearchgate.net While β is an intrinsic property of the molecule, the macroscopic NLO susceptibility of a crystal also depends on the number density of the molecules and their orientation within the crystal lattice. nih.gov To account for these factors in a real material, the concept of an effective first hyperpolarizability is used.

For the organic salt crystal 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS), the effective first hyperpolarizability was determined to be approximately 105 × 10⁻³⁰ esu. researchgate.netresearchgate.net This exceptionally large value is a direct result of the favorable crystal packing induced by the this compound anion. researchgate.net The OMQ-BBS crystal possesses a non-centrosymmetric space group (Cc) with a high-order parameter, which arises from a small molecular ordering angle of about 21°. researchgate.netresearchgate.net This near-optimal parallel alignment of the cationic chromophores ensures that their individual molecular hyperpolarizabilities add up constructively, leading to a very large macroscopic NLO susceptibility and, consequently, a high effective first hyperpolarizability. researchgate.net

The determination of this value is crucial as it provides a quantitative measure of the material's NLO efficiency, bridging the gap between the properties of the individual molecule and the performance of the bulk crystal. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict and calculate molecular hyperpolarizability, which can then be compared with experimental values derived from techniques like Hyper-Rayleigh Scattering or from the measured SHG efficiency of the crystal. mdpi.comarabjchem.org

Data Table: NLO Properties of Selected this compound Derivatives

| Compound Name | Cationic Chromophore | Crystal System | Space Group | Key NLO Property | Reference |

|---|---|---|---|---|---|

| 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS) | 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium | Monoclinic | Cc | Large effective first hyperpolarizability (≈105 × 10⁻³⁰ esu) | researchgate.net, researchgate.net |

| (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound | (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium | Monoclinic | Cc | Confirmed non-centrosymmetric structure for SHG | iucr.org, researchgate.net |

Nonlinear Optical (NLO) Properties of Derivatives

Thermal Stability of Non-Centrosymmetric Phases

The thermal stability of non-centrosymmetric (NCS) crystal phases is a critical parameter for the practical application of nonlinear optical (NLO) materials, as it dictates their operational temperature range and long-term reliability. researchgate.net Derivatives of this compound have been incorporated into organic salts that exhibit notable thermal resilience.

For instance, 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium this compound (OMQ-BBS), a phenolic organic salt crystal, demonstrates significant thermal stability. researchgate.net Its non-centrosymmetric crystal phase remains stable up to its melting temperature of 304 °C. researchgate.net Another derivative, 4-(4-methoxystyryl)-1-methylpyridinium this compound (MOS-BBS), also shows high thermal crystal-phase stability, with its lowest phase transition temperature recorded at 265 °C. riss.kr Similarly, the compound (E)-4-[4-(Dimethylamino)styryl]-1-methylpyridinium this compound has a melting point of 263–264 °C. researchgate.net

The assessment of thermal properties is typically conducted using techniques such as Differential Scanning Calorimetry (DSC), Thermomechanical Analysis (TMA), and Dynamic Mechanical Analysis (DMA), which measure changes in heat flow, dimensions, and modulus as a function of temperature, respectively. mt.com These analyses are crucial for determining the melting and decomposition temperatures, which define the upper limit of a material's practical use in devices. mt.combibliotekanauki.pl